molecular formula C9H11O3P B1640260 Cinnamylphosphonic Acid CAS No. 146404-58-2

Cinnamylphosphonic Acid

Cat. No.: B1640260
CAS No.: 146404-58-2
M. Wt: 198.16 g/mol
InChI Key: AIWAKBITCLOITM-QPJJXVBHSA-N
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Description

Cinnamylphosphonic acid, also known as 3-phenyl-2-propenylphosphonic acid, is a phosphonic acid derivative of cinnamic acid. It is characterized by the presence of a phosphonic acid group attached to a cinnamyl moiety. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamylphosphonic acid is typically synthesized through a two-step process:

    Formation of Cinnamylphosphonate: This involves the reaction of cinnamyl chloride with triethyl phosphite under reflux conditions to form cinnamylphosphonate.

    Hydrolysis to this compound: The cinnamylphosphonate is then hydrolyzed using concentrated hydrochloric acid to yield this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Cinnamylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonic acid compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed

Major Products: The major products formed from these reactions include various substituted phosphonic acids and their derivatives, which have applications in different chemical processes .

Scientific Research Applications

Cinnamylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of functionalized organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential as an anticancer agent.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes

Comparison with Similar Compounds

  • Phosphoric acid
  • Phosphinic acid
  • Diphosphonic acid

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWAKBITCLOITM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146404-58-2
Record name Cinnamylphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cinnamylphosphonic Acid
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